An In-depth Technical Guide to Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate
An In-depth Technical Guide to Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, a substituted aromatic ester of interest in synthetic and medicinal chemistry. This document consolidates all available verified information regarding its chemical identity, physicochemical properties, and safety considerations. While detailed experimental protocols for its synthesis and specific applications are not extensively documented in publicly accessible literature, this guide offers theoretically grounded methodologies for its preparation and characterization based on established chemical principles. The aim is to equip researchers and drug development professionals with a foundational understanding of this compound, enabling its potential exploration as a chemical intermediate or a scaffold in the design of novel molecules.
Core Identifiers and Chemical Structure
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is a chemical compound with a well-defined structure. The primary identifiers for this molecule are crucial for its unambiguous identification in literature, patents, and chemical databases.
| Identifier | Value | Source |
| CAS Number | 149490-75-5 | N/A |
| IUPAC Name | methyl 2-(3-hydroxyphenyl)-2-methylpropanoate | N/A |
| Molecular Formula | C₁₁H₁₄O₃ | N/A |
| Molecular Weight | 194.23 g/mol | N/A |
| Canonical SMILES | COC(=O)C(C)(C)C1=CC=CC(O)=C1 | N/A |
The structure, characterized by a methyl propanoate moiety attached to a 3-hydroxyphenyl ring at the quaternary carbon, is depicted below:
Figure 1: Chemical structure of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate.
Physicochemical Properties
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Appearance: Likely a solid or a high-boiling point liquid at room temperature.
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Solubility: Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in water is predicted to be low due to the presence of the aromatic ring and the ester group, although the phenolic hydroxyl group may impart some limited aqueous solubility.
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Boiling Point: Estimated to be elevated due to its molecular weight and the presence of a polar hydroxyl group which can participate in hydrogen bonding.
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Melting Point: If solid, the melting point would be influenced by the crystal lattice packing.
Synthesis and Purification: A Theoretical Approach
A validated, step-by-step synthesis protocol for Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is not explicitly detailed in the available scientific literature. However, a plausible synthetic route can be devised based on well-established organic chemistry principles. The most direct conceptual approach would involve the esterification of 2-(3-hydroxyphenyl)-2-methylpropanoic acid.
Proposed Synthetic Workflow
The proposed synthesis can be envisioned in two main stages:
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Synthesis of the Carboxylic Acid Intermediate: Preparation of 2-(3-hydroxyphenyl)-2-methylpropanoic acid.
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Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.
Figure 2: Proposed synthetic workflow for Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate.
Theoretical Experimental Protocol: Fischer Esterification
This protocol describes the esterification of the carboxylic acid precursor.
Disclaimer: This is a theoretical protocol and has not been experimentally validated for this specific compound. It should be adapted and optimized by a qualified chemist.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3-hydroxyphenyl)-2-methylpropanoic acid (1.0 eq).
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Reagent Addition: Add an excess of anhydrous methanol to act as both the solvent and the esterifying agent.
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Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization
Verified analytical data such as NMR and mass spectra for Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate are not available in public databases. The following represents predicted spectral characteristics based on the molecule's structure.
Predicted ¹H NMR Data
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Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the four protons on the phenyl ring. The substitution pattern would lead to a complex splitting pattern.
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Methyl Ester Protons: A singlet at approximately δ 3.6-3.8 ppm corresponding to the three protons of the methyl ester group.
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Gem-dimethyl Protons: A singlet at approximately δ 1.5 ppm corresponding to the six protons of the two methyl groups at the quaternary carbon.
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Phenolic Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, corresponding to the hydroxyl proton.
Predicted ¹³C NMR Data
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Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm) for the ester carbonyl carbon.
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Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
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Quaternary Carbon: A signal for the quaternary carbon attached to the phenyl ring and the ester group.
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Methyl Ester Carbon: A signal around δ 52 ppm for the methyl carbon of the ester.
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Gem-dimethyl Carbons: A signal for the two equivalent methyl carbons.
Predicted Mass Spectrometry Data
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Molecular Ion Peak (M+): A peak at m/z = 194.23 corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and other characteristic fragments.
Safety, Handling, and Storage
A specific Material Safety Data Sheet (MSDS) for Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is not publicly available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical substance. General safety precautions for related phenolic esters should be followed.
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Hazard Identification: Based on structurally similar compounds, it may cause skin and eye irritation.[1][2] It may also be harmful if swallowed or inhaled.[3][4]
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Avoid generating dust or aerosols.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Potential Applications in Research and Drug Development
While no specific applications for Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate have been documented, its structure suggests potential utility as a building block in organic synthesis. The presence of a reactive phenolic hydroxyl group and an ester functionality allows for a variety of chemical transformations.
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Scaffold for Medicinal Chemistry: The 3-hydroxyphenyl moiety is a common feature in many biologically active molecules. This compound could serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications.
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Intermediate in Organic Synthesis: The functional groups present allow for further elaboration of the molecule, making it a potentially valuable intermediate in multi-step synthetic sequences. For instance, related hydroxyphenyl propanoates are used in the synthesis of more complex chemical structures.[5]
Conclusion
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is a compound with established core identifiers but limited publicly available data regarding its synthesis, and analytical characterization. This guide has provided a summary of the known information and presented a theoretical framework for its synthesis and expected analytical signatures. As with any compound with limited characterization, researchers should proceed with caution, employing sound chemical principles and appropriate safety measures. Further research into this molecule is warranted to fully elucidate its properties and explore its potential applications in science and industry.
References
No direct references for the synthesis, analytical data, or applications of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate were found. The safety information is based on structurally related compounds.
[4] Chemsrc. (2025, August 25). METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7. Retrieved from [Link]
